![molecular formula C20H25N3O3S2 B2539014 4-[bis(2-metilpropil)sulfamoil]-N-(3-cianotiofen-2-il)benzamida CAS No. 941892-40-6](/img/structure/B2539014.png)
4-[bis(2-metilpropil)sulfamoil]-N-(3-cianotiofen-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . Similarly, N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides were synthesized with modifications to the aryl group to enhance activity . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . The molecular conformations, including dihedral angles and hydrogen bonding patterns, are crucial for understanding the stability and interactions of these compounds . The molecular structure of "N-(3-cyanothiophen-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide" would likely exhibit similar characteristics, such as intramolecular hydrogen bonds and specific dihedral angles between functional groups.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and interactions with anions, which can lead to colorimetric changes . The reactivity of the cyano and sulfamoyl groups in the compound of interest would influence its behavior in chemical reactions, potentially leading to the formation of new rings or the binding of specific anions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as vibrational frequencies, chemical shifts, and electronic properties, can be computed using DFT calculations . These properties are influenced by the molecular structure and can affect the compound's reactivity and potential applications. For instance, the anti-TMV activity of benzamide derivatives was found to be related to their van der Waals volume and electronic parameters . The compound "N-(3-cyanothiophen-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide" would also have specific physical and chemical properties that could be analyzed using similar computational methods.
Relevant Case Studies
Case studies involving benzamide derivatives include their use as colorimetric sensors for fluoride anions , selective endothelin receptor-A antagonists , and antiviral agents against tobacco mosaic virus . These applications demonstrate the versatility of benzamide derivatives and suggest potential uses for the compound , depending on its specific properties and reactivity.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido nuestro compuesto de interés, han demostrado potencial antiviral. Por ejemplo:
- 6-amino-4-isobutoxicarboxilato de metilo-1H-indol-2 exhibió actividad inhibitoria contra el virus de la influenza A con una IC50 de 7.53 μmol/L .
- Los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron potentes efectos antivirales contra el virus Coxsackie B4 .
Potencial antituberculoso
Dada la urgente necesidad de nuevos agentes antituberculosos, investigar la eficacia de nuestro compuesto contra Mycobacterium tuberculosis podría ser valioso .
Otras actividades farmacológicas
Los derivados del indol también exhiben actividades antidiabéticas, antimaláricas y anticolinesterásicas. Si bien no existen pruebas directas para nuestro compuesto, su estructura única puede contribuir a estos efectos.
En resumen, 4-[bis(2-metilpropil)sulfamoil]-N-(3-cianotiofen-2-il)benzamida es prometedora en diversas aplicaciones biológicas. Los investigadores deben explorar su potencial adicional para descubrir nuevas posibilidades terapéuticas . Si necesita más información o tiene consultas adicionales, no dude en preguntar! 😊
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-14(2)12-23(13-15(3)4)28(25,26)18-7-5-16(6-8-18)19(24)22-20-17(11-21)9-10-27-20/h5-10,14-15H,12-13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVWFWWMFAEIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


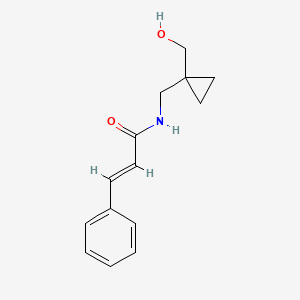
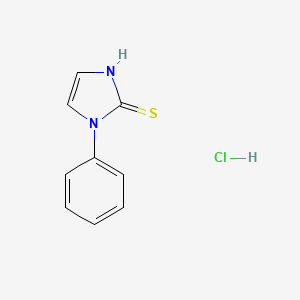
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)
![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)
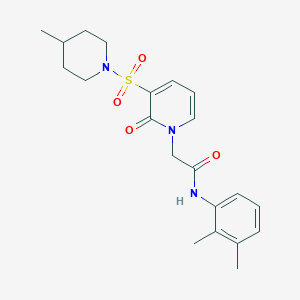
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)
![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)

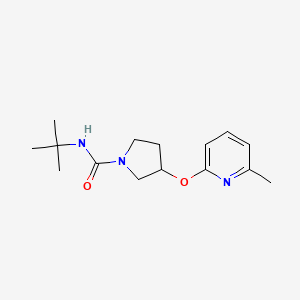
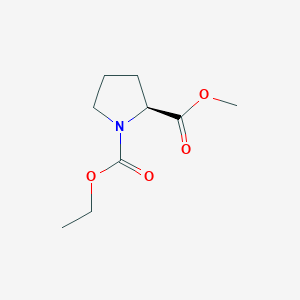

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2538953.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)